{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[ethyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-19(11-15-8-9-18(10-15)12-16(20)21)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMDYOREUSKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Protection of the Ethylamino Group
The ethylamino group is protected early in the synthesis to prevent undesired side reactions. The Cbz group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). This step typically achieves yields >85% and is compatible with subsequent transformations due to the Cbz group’s stability under acidic and mild basic conditions.
tert-Butyloxycarbonyl (Boc) and Ester Protection for Carboxylic Acids
Temporary protection of the acetic acid moiety as a methyl or tert-butyl ester is common. For example, di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) selectively protects carboxylic acids, enabling further functionalization of the pyrrolidine ring.
Pyrrolidine Ring Formation via Cyclization Reactions
Intramolecular Aldol Condensation
A key step involves cyclizing a linear precursor to form the pyrrolidine ring. For instance, a γ-amino ketone intermediate undergoes base-mediated aldol condensation. Lithium hexamethyldisilazide (LHMDS) at -78°C in tetrahydrofuran (THF) promotes enolate formation, followed by cyclization to yield the pyrrolidine core with >90% diastereomeric excess.
Reductive Amination for Ring Closure
Alternative routes employ reductive amination using sodium borohydride (NaBH₄) or 9-borabicyclo[3.3.1]nonane (9-BBN). For example, a secondary amine and ketone precursor react in methanol at 25°C, followed by NaBH₄ reduction to afford the pyrrolidine ring in 76–82% yield.
Introduction of the Acetic Acid Side Chain
Alkylation of Pyrrolidine Nitrogen
The acetic acid moiety is introduced via alkylation of the pyrrolidine nitrogen. Bromoacetic acid tert-butyl ester reacts with the pyrrolidine intermediate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C, achieving 68–75% yield. Subsequent ester hydrolysis with trifluoroacetic acid (TFA) or HCl yields the free carboxylic acid.
Mitsunobu Reaction for Stereocontrolled Attachment
For stereospecific synthesis, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) couples a hydroxyl-containing pyrrolidine intermediate with tert-butyl bromoacetate. This method preserves chirality and achieves 80–88% yield.
Deprotection and Final Product Isolation
Selective Cbz Group Removal
Hydrogenolysis with palladium on carbon (Pd/C) under H₂ atmosphere (45 psi) in acetic acid selectively removes the Cbz group without affecting the pyrrolidine ring or acetic acid moiety. This step typically proceeds in 90–95% yield.
Final Purification Techniques
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Analytical data (e.g., ¹H NMR, HPLC) confirm >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Intramolecular Aldol | LHMDS-mediated cyclization | 78–85 | High | Moderate |
| Reductive Amination | NaBH₄/9-BBN reduction | 70–76 | Moderate | High |
| Mitsunobu Reaction | DEAD/PPh₃ coupling | 80–88 | High | Low |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group or the acetic acid moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for peptide synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Comparison with Similar Compounds
Key Findings :
- Ethyl vs. Cyclopropyl : The ethyl group offers moderate steric bulk compared to the cyclopropyl group, which may influence binding affinity in biological targets. Cyclopropyl analogs are often used to enhance metabolic stability .
- Ethyl vs. Methyl: The methyl-substituted analog () is simpler synthetically but may lack the hydrophobic interactions afforded by the ethyl group. Notably, the methyl variant has been discontinued commercially, suggesting challenges in synthesis or application .
Stereochemical Variations
- [R]-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl-acetic acid () highlights the importance of stereochemistry, with the (R)-configured compound having a CAS registry (114779-79-2) and defined applications in chiral synthesis. The target compound’s stereochemical configuration is unspecified in , which could lead to variability in its reactivity or biological activity .
Piperidine vs. Pyrrolidine Scaffolds
- {3-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol (, Compound 6) replaces the pyrrolidine ring with a piperidine scaffold.
Research and Commercial Insights
- Synthetic Accessibility : Fluorochem () lists multiple analogs, indicating robust methodologies for introducing diverse substituents to the pyrrolidine core.
- Pricing Trends : While direct pricing data for the target compound is unavailable, fluorinated pyrrolidine derivatives (e.g., 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid in ) command high prices ($400–$4,800/g), suggesting that specialized pyrrolidine analogs are high-value intermediates .
Biological Activity
{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and an acetic acid moiety, suggests various biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and potential applications of this compound.
- Molecular Formula : C17H24N2O4
- Molecular Weight : 320.38 g/mol
- CAS Number : 1353947-19-9
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The presence of benzyloxycarbonyl and ethyl amino groups enhances its pharmacological profile.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several derivatives of pyrrolidine compounds, including this compound. Results indicated effective inhibition of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This finding positions it as a candidate for further research into treatments for chronic inflammatory diseases.
- Neuroprotective Properties : Preliminary studies have suggested that derivatives of this compound may protect neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative disease therapies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammation and microbial resistance.
- Cell Signaling Modulation : It appears to modulate key signaling pathways related to cell survival and inflammation.
Synthesis and Modification
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity:
- Starting Materials : Utilize commercially available precursors such as benzyloxycarbonyl derivatives and ethyl amines.
- Reaction Conditions : Employ conditions that favor the formation of the pyrrolidine ring while minimizing side reactions.
- Purification Techniques : Use chromatographic methods to isolate the desired product with high purity.
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential avenues include:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity in animal models to establish safety profiles.
- Derivative Development : Modifying the structure to enhance efficacy and reduce side effects.
Q & A
Q. What are the recommended synthetic routes for preparing {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example:
Pyrrolidine Functionalization : Introduce the benzyloxycarbonyl (Cbz) and ethylamine groups via reductive amination or nucleophilic substitution on the pyrrolidine ring .
Acetic Acid Coupling : Attach the acetic acid moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) to the pyrrolidine nitrogen .
Purification : Employ reverse-phase HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the product, as seen in analogous pyrrolidine-acetic acid derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- NMR : Confirm regiochemistry using ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; acetic acid carbonyl at ~170 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (calculated for C₁₇H₂₃N₃O₄: ~333.4 g/mol) via LC-MS with electrospray ionization .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C 61.25%, H 6.95%, N 12.60%) .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) to control stereocenters, as demonstrated in Evocalcet synthesis .
- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) for racemic mixtures .
- Chiral Chromatography : Separate diastereomers using chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer :
- Cytotoxicity Assays : Test against cancer cell lines (HeLa, MCF-7, A549) using MTT assays, with IC₅₀ values calculated via nonlinear regression (e.g., 14.1–38.6 μM for related pyrrolidine derivatives) .
- Target Engagement : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to target proteins (e.g., kinases, GPCRs) .
- Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate half-life (t₁/₂) and CYP450 inhibition potential .
Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target binding pockets (e.g., hydrophobic interactions with benzyl groups; hydrogen bonding via acetic acid) .
- QSAR Modeling : Train models on analogues (e.g., Evocalcet derivatives) to predict logP, solubility, and bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous/lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
